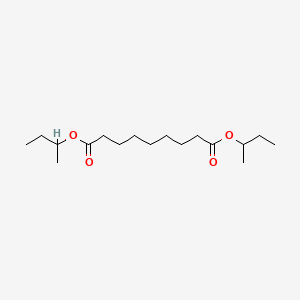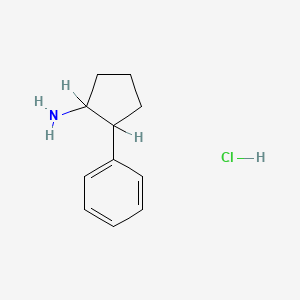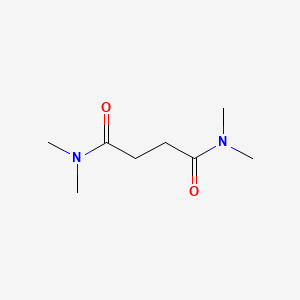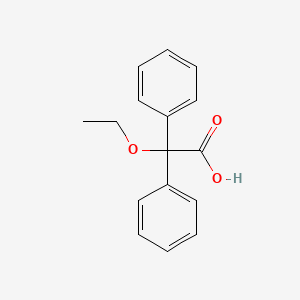
Di(sec-butyl) azelaate
Vue d'ensemble
Description
Di(sec-butyl) azelaate is an organic compound with the molecular formula C17H32O4. It is an ester derived from azelaic acid and sec-butyl alcohol. Azelaic acid is a naturally occurring dicarboxylic acid found in whole grains and some animal products. This compound is known for its applications in various industrial and scientific fields, particularly as a plasticizer and lubricant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di(sec-butyl) azelaate can be synthesized through the esterification of azelaic acid with sec-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactors where azelaic acid and sec-butyl alcohol are combined in the presence of an acid catalyst. The reaction mixture is heated to the desired temperature, and the water produced is continuously removed using a distillation setup. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Di(sec-butyl) azelaate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to azelaic acid and sec-butyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Azelaic acid and sec-butyl alcohol.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
Di(sec-butyl) azelaate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: Investigated for its potential use in biological systems as a biodegradable plasticizer.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized as a lubricant in various mechanical and industrial applications, providing excellent lubricity and stability.
Mécanisme D'action
The mechanism of action of di(sec-butyl) azelaate primarily involves its interaction with polymer matrices when used as a plasticizer. It integrates into the polymer structure, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, its biodegradability allows it to be broken down by enzymatic processes, releasing azelaic acid and sec-butyl alcohol, which can be further metabolized.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(butoxypropyl) azelaate: Another ester of azelaic acid, used as a lubricant and plasticizer.
Diethyl azelaate: An ester of azelaic acid with ethyl alcohol, used in similar applications as di(sec-butyl) azelaate.
Dioctyl azelaate: An ester of azelaic acid with octyl alcohol, known for its use as a plasticizer in polymers.
Uniqueness
This compound is unique due to its specific combination of azelaic acid and sec-butyl alcohol, which provides a balance of flexibility and stability in its applications. Its biodegradability and biocompatibility make it an attractive option for use in environmentally friendly and biomedical applications.
Propriétés
IUPAC Name |
dibutan-2-yl nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-5-14(3)20-16(18)12-10-8-7-9-11-13-17(19)21-15(4)6-2/h14-15H,5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGLCZYPSNPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CCCCCCCC(=O)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973557 | |
| Record name | Dibutan-2-yl nonanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57983-36-5 | |
| Record name | NSC 58633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057983365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, bis(1-methylpropyl) ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutan-2-yl nonanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[2-(diethylamino)ethoxy]benzoate](/img/structure/B1614690.png)


![[1,1'-Biphenyl]-2,2',4,4'-tetrol](/img/structure/B1614696.png)









